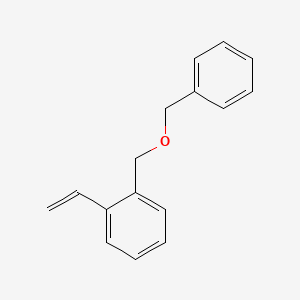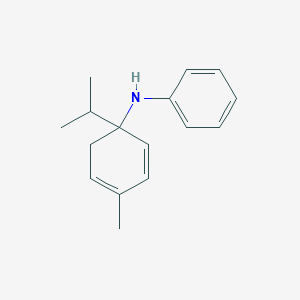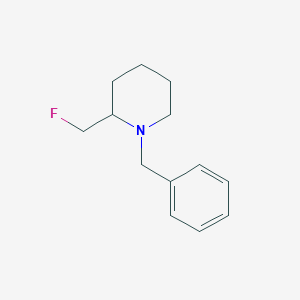
1-Ethenyl-2-(phenylmethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-2-(phenylmethoxymethyl)benzene, also known as 1-((Benzyloxy)methyl)-2-vinylbenzene, is an organic compound with the molecular formula C16H16O. It is a derivative of benzene, featuring an ethenyl group and a phenylmethoxymethyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethenyl-2-(phenylmethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-vinylbenzyl chloride with benzyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-2-(phenylmethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
Applications De Recherche Scientifique
1-Ethenyl-2-(phenylmethoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and interactions due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-ethenyl-2-(phenylmethoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can participate in polymerization reactions, forming long chains or networks. The phenylmethoxymethyl group can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethenyl-2-methylbenzene:
1-Ethenyl-4-(phenylmethoxymethyl)benzene: This isomer has the phenylmethoxymethyl group attached to the para position of the benzene ring.
Uniqueness
1-Ethenyl-2-(phenylmethoxymethyl)benzene is unique due to the presence of both the ethenyl and phenylmethoxymethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
31955-56-3 |
|---|---|
Formule moléculaire |
C16H16O |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
1-ethenyl-2-(phenylmethoxymethyl)benzene |
InChI |
InChI=1S/C16H16O/c1-2-15-10-6-7-11-16(15)13-17-12-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Clé InChI |
SALMBLGPBZHQEW-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)



![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)


![2-[3-(Difluoromethyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14131942.png)

